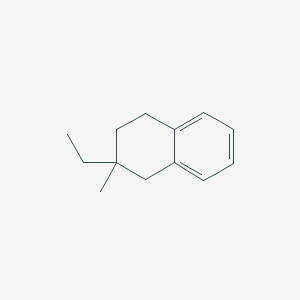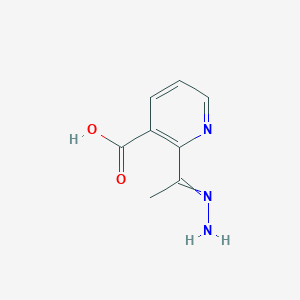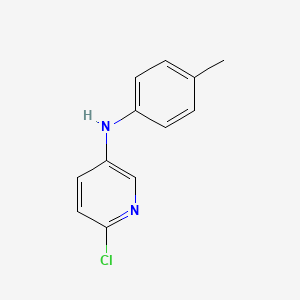![molecular formula C25H24O2 B14240962 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- CAS No. 364730-56-3](/img/structure/B14240962.png)
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- typically involves the reaction of dihydropyran with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with triphenylmethanol to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at room temperature to moderate temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyranones, while reduction can produce dihydropyran derivatives. Substitution reactions can result in a variety of functionalized pyran compounds .
Applications De Recherche Scientifique
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- involves its interaction with various molecular targets. The triphenylmethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The pyran ring structure allows for interactions with nucleophiles and electrophiles, facilitating various chemical reactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran derivative with different substituents.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: A similar compound with a different alkyl group attached to the pyran ring.
Uniqueness
This group can enhance the compound’s stability, reactivity, and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
364730-56-3 |
|---|---|
Formule moléculaire |
C25H24O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(2S)-2-(trityloxymethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C25H24O2/c1-4-12-21(13-5-1)25(22-14-6-2-7-15-22,23-16-8-3-9-17-23)27-20-24-18-10-11-19-26-24/h1-17,24H,18-20H2/t24-/m0/s1 |
Clé InChI |
UWYJPFNZHBXFRC-DEOSSOPVSA-N |
SMILES isomérique |
C1C=CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C=CCOC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)





![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)

![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)

![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)

